
Using Cesibor to enhance ion-selective
responses in μ-ISFETs.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Sodium tetrakis(4-

fluorophenyl)borate dihydrate

Cat. No.: B6343378 Get Quote

Application Note & Protocol: AP-ISFET-08B
Enhancing Ion-Selective Responses in μ-ISFETs
with Cesibor for Boric Acid Detection
For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical guide for utilizing Cesibor, a phenylboronic

acid-based ionophore, to create highly selective micro-ion-selective field-effect transistors (μ-

ISFETs) for the detection of boric acid and its boronate esters. Boronic acids are of significant

interest in medicinal chemistry and drug development due to their unique ability to form

reversible covalent bonds with diols, a common functional group in many biological molecules

like carbohydrates.[1][2][3] This guide details the principles of μ-ISFET operation, the specific

mechanism of Cesibor-mediated selectivity, step-by-step protocols for sensor fabrication, and

methods for performance validation. The protocols are designed to be self-validating, ensuring

reliable and reproducible measurements for applications ranging from fundamental research to

advanced drug discovery processes.
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An Ion-Selective Field-Effect Transistor (ISFET) is a type of semiconductor sensor used for

measuring ion concentrations in a solution.[4] Structurally, it is similar to a standard Metal-

Oxide-Semiconductor Field-Effect Transistor (MOSFET), but with a critical modification: the

metal gate electrode is replaced by an ion-selective membrane, an electrolyte solution, and a

reference electrode.[4][5] The core principle relies on the modulation of the transistor's channel

conductivity by the concentration of a specific target ion at the membrane-insulator interface.[5]

[6]

When the ion-selective membrane interacts with the target ion, a surface potential develops at

the gate insulator. This potential, in turn, alters the electric field across the transistor's channel,

thereby changing the source-drain current. This change in current is the output signal and is

proportional to the logarithm of the target ion's activity in the solution, as described by the

Nernst equation.[7][8]

Cesibor: A Boronic Acid-Based Ionophore for Enhanced
Selectivity
Standard ISFETs with gate insulators like SiO₂ or Si₃N₄ are primarily sensitive to H+ ions (pH).

[4] To achieve selectivity for other ions, the gate surface is functionalized with an ion-selective

membrane (ISM) containing a specific ionophore.[5][7] An ionophore is a lipophilic molecule

that selectively binds a target ion and facilitates its transport across the membrane.[9][10]

Cesibor, a derivative of phenylboronic acid, serves as a highly effective ionophore for boric acid

(B(OH)₃) and its corresponding boronate anion (B(OH)₄⁻). The mechanism is rooted in the

Lewis acidic nature of the boron atom in the boronic acid group.[1][11] In an aqueous solution,

Cesibor exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral

form.[1] This equilibrium allows it to form reversible covalent ester bonds with compounds

containing 1,2- or 1,3-diol functionalities.[12]

Boric acid and its anion are effectively recognized by Cesibor within the membrane. This

selective binding event at the μ-ISFET gate surface alters the local charge concentration,

creating a distinct surface potential that the underlying transistor transduces into a measurable

electrical signal.
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Caption: Cesibor-mediated detection at the μ-ISFET gate.

Materials and Reagents
Component Supplier Cat. No. / Grade Purpose

μ-ISFET Chips (Specify Source) (Specify Model) Sensor platform

Cesibor Ionophore (Specify Source) Analytical Grade
Ion-selective

component

Poly(vinyl chloride)

(PVC)
Sigma-Aldrich 81392 Membrane matrix

bis(2-ethylhexyl)

sebacate (DOS)
Sigma-Aldrich 84818 Plasticizer

Potassium tetrakis(4-

chlorophenyl)borate

(KTpClPB)

Sigma-Aldrich 60591 Anionic additive

Tetrahydrofuran (THF) Sigma-Aldrich 186562 Anhydrous, >99.9%

Boric Acid (H₃BO₃) Sigma-Aldrich B7901 Calibration standards

TRIS Buffer (pH 9.0) Sigma-Aldrich T1503
Background

electrolyte

Deionized Water Millipore >18 MΩ·cm Solvent
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Experimental Protocols
Protocol 1: Preparation of the Ion-Selective Membrane
(ISM) Cocktail
Causality: The ISM cocktail is a precise mixture that creates a lipophilic, flexible matrix allowing

for the selective interaction between the Cesibor ionophore and the target boric acid. PVC

provides the structural support, the plasticizer (DOS) ensures membrane flexibility and

ionophore mobility, and the anionic additive (KTpClPB) reduces membrane resistance and

improves the Nernstian response. THF is a volatile solvent that dissolves all components and

evaporates cleanly.

Preparation: In a clean, dry 1.5 mL glass vial, weigh the following components precisely:

Cesibor ionophore: 1 mg (~1 wt%)

PVC (high molecular weight): 33 mg (~33 wt%)

DOS (plasticizer): 65 mg (~65 wt%)

KTpClPB (anionic additive): 1 mg (~1 wt%)

Dissolution: Add 1.0 mL of anhydrous THF to the vial.

Mixing: Cap the vial tightly and vortex for 30-60 seconds. Place the vial on a shaker or

sonicate at room temperature for approximately 30 minutes, or until all components are fully

dissolved, resulting in a clear, slightly viscous solution.

Protocol 2: μ-ISFET Gate Surface Modification and
Membrane Deposition
Causality: Proper deposition of the ISM onto the μ-ISFET gate is critical for sensor function. A

uniform, well-adhered membrane ensures a stable and reproducible interface between the

analyte and the transistor's gate insulator. Micro-dispensing provides the necessary precision

for μ-ISFET devices.
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Cleaning: Clean the μ-ISFET chip surface by sonicating in isopropanol for 5 minutes,

followed by deionized water for 5 minutes. Dry the chip thoroughly with a stream of dry

nitrogen gas.

Deposition: Using a micropipette or a micro-dispensing system, carefully apply a small

droplet (~0.1 - 0.5 μL) of the prepared ISM cocktail directly onto the gate area of the μ-

ISFET.

Solvent Evaporation: Allow the solvent to evaporate at room temperature in a dust-free

environment for at least 12 hours. This forms a thin, transparent ion-selective membrane

over the gate.

Curing: For enhanced stability, place the modified μ-ISFETs in a desiccator under vacuum for

an additional 12 hours to remove any residual THF.

Protocol 3: Sensor Conditioning and Calibration
Causality: Conditioning is a mandatory pre-measurement step that hydrates the membrane and

allows for the establishment of a stable electrochemical equilibrium at the membrane-solution

interface.[13][14] This process stabilizes the sensor's baseline potential, minimizing drift during

measurements. Calibration is essential to determine the sensor's response characteristics

(slope and linear range) and to convert the output voltage into ion concentration.[13][15]

Conditioning: Immerse the sensor tip of the modified μ-ISFET and a reference electrode

(e.g., Ag/AgCl) in a 10⁻³ M boric acid solution (prepared in TRIS buffer, pH 9.0) for at least 4

hours. A longer conditioning period (up to 24 hours) may improve baseline stability.

Calibration Curve Generation: a. Prepare a series of boric acid calibration standards (e.g.,

10⁻⁶ M to 10⁻¹ M) using a background of TRIS buffer at a constant pH (e.g., pH 9.0). The

alkaline pH is crucial as it facilitates the formation of the boronate anion, which interacts

strongly with the boronic acid-based ionophore. b. Place the conditioned μ-ISFET and the

reference electrode in the lowest concentration standard (10⁻⁶ M). c. Record the stable

output voltage (or current, depending on the measurement setup). d. Sequentially move the

sensor to standards of increasing concentration, rinsing with deionized water and blotting dry

between each measurement. e. Plot the recorded potential (mV) versus the logarithm of the

boric acid concentration.[7] f. Perform a linear regression on the linear portion of the curve to
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determine the Nernstian slope (sensitivity). For an anion like boronate, a theoretical slope of

approximately -59 mV/decade at 25°C is expected.[7]
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Caption: Experimental workflow for sensor fabrication and use.

Performance Validation and Data Interpretation
A properly fabricated Cesibor-modified μ-ISFET should exhibit predictable performance

characteristics. The following table summarizes expected results, which serve as a benchmark

for validating your sensor's performance.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

http://publications.iupac.org/analytical_compendium/Cha08sec324.pdf
https://www.benchchem.com/product/b6343378?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6343378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Expected Value /
Characteristic

Rationale & Significance

Sensitivity (Slope) -50 to -60 mV/decade

Close to the theoretical

Nernstian value for a singly

charged anion (-59.2

mV/decade at 25°C). Validates

correct sensor response.[8]

Linear Range 10⁻⁵ M to 10⁻² M

The concentration range over

which the sensor provides a

linear, predictable response.

Defines the useful

measurement window.

Limit of Detection (LOD) ≤ 10⁻⁵ M

The lowest concentration that

can be reliably distinguished

from the baseline noise.

Determined by the intersection

of the linear response and

baseline portions of the

calibration curve.

Response Time (t₉₅) < 60 seconds

The time required to reach

95% of the final stable

potential after a change in

concentration. Indicates the

sensor's suitability for real-time

monitoring.

Selectivity
High for borate over common

anions (Cl⁻, NO₃⁻)

The Nicolsky-Eisenman

coefficients (log Kpot) should

be significantly negative (e.g.,

< -2.0), indicating a strong

preference for the target

borate ion.
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Problem Possible Cause(s) Suggested Solution(s)

No or Low Response

Poor membrane adhesion;

Incomplete dissolution of ISM

components; Incorrect

measurement setup.

Verify membrane integrity

under a microscope; Ensure

ISM cocktail is fully dissolved

before deposition; Check all

electrical connections and

reference electrode function.

Drifting Baseline
Insufficient conditioning;

Membrane leaching.

Increase conditioning time to

24 hours; Ensure high-quality,

high molecular weight PVC

and appropriate plasticizer are

used to minimize leaching.[16]

Sub-Nernstian Slope

Non-optimal membrane

composition; Interferences in

the sample matrix.

Re-optimize the

ionophore/additive ratio in the

ISM; Ensure the pH of the

background electrolyte is

stable and optimal for boronate

formation.

Poor Adhesion
Gate surface contamination;

Incompatible materials.

Ensure rigorous cleaning of

the μ-ISFET surface before

deposition; Consider surface

pre-treatment if adhesion

issues persist.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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